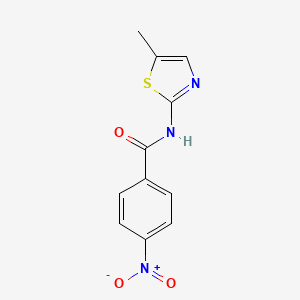
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-8025, is a synthetic compound that has been developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Mécanisme D'action
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates PPAR alpha, which leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in the reduction of circulating triglycerides, cholesterol, and glucose levels, as well as the reduction of liver fat accumulation. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has anti-inflammatory effects, which may contribute to its therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation in preclinical models. In clinical trials, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to reduce triglycerides and cholesterol levels in patients with dyslipidemia. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has also been shown to improve liver function in patients with NAFLD. However, further clinical studies are needed to fully evaluate the safety and efficacy of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is a synthetic compound that may have limited solubility in aqueous solutions, which may limit its use in some experiments. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has potential off-target effects, which should be carefully evaluated in experiments.
Orientations Futures
For N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide research include the evaluation of its safety and efficacy in larger clinical trials, the identification of biomarkers that can predict patient response, and the development of new formulations that improve its solubility and bioavailability. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide may also have potential applications in other metabolic disorders, such as type 2 diabetes and cardiovascular disease. Further research is needed to fully understand the potential of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide as a therapeutic agent for metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-amino-5-methylthiazole with cyclobutanecarboxylic acid, followed by the introduction of a carbonyl group. The resulting compound is then subjected to a series of chemical reactions to produce N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia, NAFLD, and atherosclerosis. In these studies, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that regulates lipid metabolism.
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNRPVOHXBMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)
